molecular formula C20H18N4O2S B13953150 4'-((3-Amino-9-acridinyl)amino)methanesulfonanilide CAS No. 58658-27-8

4'-((3-Amino-9-acridinyl)amino)methanesulfonanilide

Cat. No.: B13953150
CAS No.: 58658-27-8
M. Wt: 378.4 g/mol
InChI Key: CQFJFCMYVJHOHE-UHFFFAOYSA-N
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Description

4'-((3-Amino-9-acridinyl)amino)methanesulfonanilide (hereafter referred to by its full IUPAC name) is a member of the methanesulfonanilide class of compounds, characterized by a 9-acridinylamino moiety linked to a methanesulfonanilide backbone. It belongs to the broader family of 9-anilinoacridine derivatives, which are notable for their antitumor properties .

Its mechanism involves intercalation into DNA, disrupting replication and transcription processes, while the methanesulfonanilide group enhances solubility and modulates pharmacokinetics . Quantitative structure-activity relationship (QSAR) studies highlight the critical role of the amino group at the 3-position of the acridine ring in enhancing antitumor potency and reducing toxicity .

Properties

CAS No.

58658-27-8

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

N-[4-[(3-aminoacridin-9-yl)amino]phenyl]methanesulfonamide

InChI

InChI=1S/C20H18N4O2S/c1-27(25,26)24-15-9-7-14(8-10-15)22-20-16-4-2-3-5-18(16)23-19-12-13(21)6-11-17(19)20/h2-12,24H,21H2,1H3,(H,22,23)

InChI Key

CQFJFCMYVJHOHE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)N

Origin of Product

United States

Preparation Methods

Coupling of 9-Chloroacridine with 3-Amino-4-methanesulfonanilide

  • The principal synthetic route involves the nucleophilic aromatic substitution reaction between 9-chloroacridine and 3-amino-4-methanesulfonanilide in an acidic medium. This coupling forms the acridinylamino linkage at the 9-position of the acridine ring to the anilide moiety.

  • The reaction is typically carried out in an acid medium to facilitate the displacement of the chlorine atom on the acridine ring by the amino group of the methanesulfonanilide, yielding the target compound.

  • Post-reaction, the product can be converted into pharmaceutically acceptable acid addition salts (e.g., hydrochloride, methanesulfonate) to enhance solubility and stability for pharmaceutical applications.

Reductive Amination of 9-Aminoacridine Derivatives

  • Another approach involves reductive amination , where 9-aminoacridine is reacted with an aldehyde derivative of the methanesulfonanilide under reducing conditions. This one-pot reaction directly transforms the aldehyde group into an amine, forming the desired linkage.

  • This method is advantageous for its efficiency and ability to generate various derivatives by altering the aldehyde component.

Nucleophilic Aromatic Substitution (SNAr) and Addition-Elimination (AE) Methods

  • The nucleophilic aromatic substitution (SNAr) method is extensively used for the derivatization of 9-aminoacridine scaffolds. It involves the displacement of a leaving group (e.g., halogen) on the acridine ring by nucleophilic amines such as methanesulfonanilide derivatives.

  • The addition-elimination (AE) mechanism also facilitates the substitution on the acridine ring, particularly when activated by electron-withdrawing groups.

  • Both methods can be performed as one-pot reactions, enhancing synthetic efficiency and yield.

Solid Phase Synthesis (SPS)

  • Solid phase synthesis techniques have been developed for rapid and parallel derivatization of acridine compounds, including methanesulfonanilide derivatives. This method allows for easier purification and automation, suitable for drug screening purposes.

Detailed Synthetic Scheme and Conditions

The following table summarizes the key synthetic steps and conditions based on the coupling method from patent EP0039224B1 and related literature:

Step Reactants Conditions Outcome Yield (%)
1 Preparation of 9-chloroacridine precursor Standard chlorination of acridine 9-chloroacridine intermediate High
2 9-chloroacridine + 3-amino-4-methanesulfonanilide Acidic medium, reflux or heating Coupling via nucleophilic aromatic substitution Moderate to High
3 Isolation and purification Crystallization or chromatography Pure 4'-((3-amino-9-acridinyl)amino)methanesulfonanilide -
4 Optional salt formation Treatment with acid (e.g., HCl) Acid addition salts for pharmaceutical use -
  • The coupling reaction typically requires an acidic environment to activate the 9-chloroacridine and facilitate nucleophilic attack by the amino group of the methanesulfonanilide.

  • Reaction temperatures vary but generally involve heating under reflux to ensure complete substitution.

  • The product is isolated by standard organic purification methods, including recrystallization and chromatographic techniques.

Research Findings on Synthesis Efficiency and Optimization

  • Recent studies on aminoacridine derivatives have focused on improving synthetic routes to increase yields and reduce reaction steps. For example, optimized Buchwald–Hartwig coupling reactions and reductive amination strategies have been reported to enhance the efficiency of acridine derivative synthesis.

  • The use of palladium-catalyzed cross-coupling reactions (e.g., Buchwald–Hartwig amination) has shown promise for forming C-N bonds in acridine scaffolds, potentially applicable to methanesulfonanilide derivatives.

  • Reaction optimization includes controlling reagent stoichiometry, reaction time, and temperature to minimize by-products and maximize yield.

Summary Table of Preparation Methods

Method Key Reactants Reaction Type Advantages Limitations
Coupling of 9-chloroacridine 9-chloroacridine + 3-amino-4-methanesulfonanilide Nucleophilic aromatic substitution Straightforward, well-established Requires acidic conditions; moderate yields
Reductive amination 9-aminoacridine + aldehyde derivative Reductive amination One-pot, rapid synthesis Requires suitable reducing agents
SNAr and Addition-Elimination Halogenated acridine + nucleophilic amine Nucleophilic aromatic substitution Efficient for diverse derivatives Sensitive to reaction conditions
Solid Phase Synthesis (SPS) Acridine scaffold on solid support Solid phase synthesis Automation, easy purification Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3-amino-9-acridinyl)amino]phenyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-[(3-amino-9-acridinyl)amino]phenyl]methanesulfonamide has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of N-[4-[(3-amino-9-acridinyl)amino]phenyl]methanesulfonamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The compound also inhibits topoisomerase enzymes, which are essential for DNA unwinding and replication .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues in the Methanesulfonanilide Class

Nimesulide (4-Nitro-2-phenoxymethanesulphonanilide)
  • Structural Differences: Nimesulide replaces the acridinylamino group with a phenoxy and nitro substituent.
  • Functional Role : A selective COX-2 inhibitor with anti-inflammatory applications. The nitro group forms hydrogen bonds with COX-2 residues (Ser-530/Tyr-385), while the sulfone group occupies the enzyme’s hydrophobic pocket .
4'-(4-Methyl-9-acridinylamino)methanesulfonanilide
  • Structural Differences: Methyl substitution at the 4-position of the acridine ring instead of an amino group at the 3-position.
  • Functional Impact : Reduced base strength compared to the target compound, leading to lower DNA-binding affinity and antitumor potency. Toxicity studies report mutagenic activity at 25 µmol/L .
Derivatives with Modified Substituents
  • 3'-Methoxy Variant : The addition of a methoxy group to the methanesulfonanilide backbone decreases solubility but improves metabolic stability .
  • Azido and Nitro Variants : These derivatives exhibit altered DNA intercalation kinetics and increased cytotoxicity but higher mutagenic risks .

Functional Analogues in Other Therapeutic Classes

HERG Channel Blockers (e.g., Dofetilide, MK-499)
  • Structural Overlap: Share the methanesulfonanilide moiety but lack the acridinylamino group.
  • Functional Differences :
    • High-affinity HERG potassium channel blockers (IC50: 10–100 nM) used as antiarrhythmics .
    • The target compound’s acridinyl group likely prevents HERG binding, reducing cardiotoxicity risks .
  • Binding Site: HERG blockers interact with Phe-656 in the S6 domain, whereas 9-anilinoacridines target DNA .
COX-2 Inhibitors (e.g., NS398, DUP-697)
  • Structural Basis : Methanesulfonanilide derivatives with diarylheterocyclic or nitro groups instead of acridine.
  • Therapeutic Profile: Non-ulcerogenic anti-inflammatory agents with minimal gastrointestinal toxicity compared to non-selective NSAIDs .

Pharmacological and Toxicological Profiles

Antitumor Efficacy and Toxicity

  • QSAR Insights: The amino group at the 3-position of the acridine ring correlates with enhanced antitumor activity (L1210 ED50: 0.2 mg/kg) and reduced systemic toxicity compared to methyl or nitro analogues .
  • Toxicity Data :
    • Target Compound : Mutation data reported in mammalian cell assays .
    • Nimesulide : Linked to hepatotoxicity and COX-2-related cardiovascular risks .

Mechanistic Divergence from HERG Blockers

While methanesulfonanilide antiarrhythmics exhibit slow HERG channel unbinding kinetics, the target compound’s DNA-intercalating mechanism avoids HERG-related cardiotoxicity, a major advantage in oncology .

Biological Activity

4'-((3-Amino-9-acridinyl)amino)methanesulfonanilide, commonly referred to as an acridine derivative, has garnered attention in the pharmaceutical and biological research communities due to its potential therapeutic applications. This compound's structure suggests it may interact with various biological targets, leading to significant antibacterial and anticancer activities. This article explores the biological activity of this compound, presenting data from various studies, including case studies and findings from recent research.

Chemical Structure and Properties

The chemical formula for 4'-((3-Amino-9-acridinyl)amino)methanesulfonanilide is C₁₄H₁₅N₃O₂S, with a molecular weight of 287.36 g/mol. The presence of an acridine moiety is notable for its role in DNA intercalation, which can influence the compound's biological activity.

The proposed mechanisms through which 4'-((3-Amino-9-acridinyl)amino)methanesulfonanilide exerts its effects include:

  • DNA Intercalation : The acridine structure allows the compound to intercalate between DNA base pairs, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, contributing to its anticancer properties.
  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, possibly by disrupting bacterial cell wall synthesis or function.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of acridine derivatives, including 4'-((3-Amino-9-acridinyl)amino)methanesulfonanilide. Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents, especially in the context of increasing antibiotic resistance.

Anticancer Activity

In vitro studies have demonstrated that 4'-((3-Amino-9-acridinyl)amino)methanesulfonanilide exhibits cytotoxic effects on various cancer cell lines. A notable study involved the evaluation of its effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell Line IC50 (µM)
MCF-715.8
A54912.5

The results indicate that the compound inhibits cell proliferation effectively, possibly through apoptosis induction and cell cycle arrest mechanisms.

Case Study 1: Antibacterial Efficacy

A study evaluated the efficacy of 4'-((3-Amino-9-acridinyl)amino)methanesulfonanilide against biofilm-forming bacterial strains. The compound was tested in comparison with standard antibiotics such as vancomycin and ciprofloxacin. The results showed that the acridine derivative significantly reduced biofilm formation by up to 70% at sub-MIC concentrations, indicating its potential as a biofilm inhibitor .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound in combination with other chemotherapeutics. When used alongside doxorubicin, a common chemotherapy drug, it was found to enhance the cytotoxic effects on MCF-7 cells. The combination treatment resulted in a synergistic effect, reducing IC50 values significantly compared to either agent alone .

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